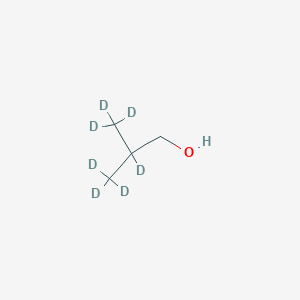
2-Methyl-d3-propyl-2,3,3,3-d4 alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-d3-propyl-2,3,3,3-d4 alcohol is a deuterated alcohol compound. Deuterium is a stable isotope of hydrogen, and in this compound, it replaces some of the hydrogen atoms. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to its non-deuterated counterpart.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-d3-propyl-2,3,3,3-d4 alcohol typically involves the deuteration of 2-Methylpropyl alcohol. This can be achieved through various methods, including:
-
Catalytic Exchange Reaction: : This method involves the use of a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to facilitate the exchange of hydrogen atoms with deuterium atoms.
-
Deuterated Reagents: : Another method involves the use of deuterated reagents such as deuterated water (D2O) or deuterated acids. The reaction conditions vary depending on the reagent used but generally involve heating the mixture to promote the exchange of hydrogen atoms with deuterium atoms.
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic exchange reactions. The process is optimized to maximize the yield and purity of the deuterated compound. This involves careful control of reaction conditions such as temperature, pressure, and catalyst concentration.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-d3-propyl-2,3,3,3-d4 alcohol undergoes various chemical reactions, including:
-
Oxidation: : This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : Reduction reactions can convert the alcohol to its corresponding alkane. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
-
Substitution: : The hydroxyl group in this compound can be substituted with other functional groups. Common reagents for substitution reactions include thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkanes.
Substitution: Alkyl halides.
Applications De Recherche Scientifique
2-Methyl-d3-propyl-2,3,3,3-d4 alcohol has several scientific research applications, including:
Chemistry: Used as a tracer in reaction mechanisms to study the kinetics and pathways of chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-Methyl-d3-propyl-2,3,3,3-d4 alcohol involves the interaction of its deuterated hydroxyl group with various molecular targets. The presence of deuterium alters the bond strength and reaction kinetics, leading to differences in the rate and outcome of chemical reactions compared to non-deuterated compounds. This can affect the compound’s interaction with enzymes, receptors, and other biological molecules, influencing its biological activity and pharmacokinetics.
Comparaison Avec Des Composés Similaires
2-Methyl-d3-propyl-2,3,3,3-d4 alcohol can be compared with other deuterated alcohols, such as:
2-Methylpropyl alcohol: The non-deuterated counterpart, which has different reaction kinetics and stability.
2-Methyl-d3-propyl alcohol: A partially deuterated version with fewer deuterium atoms, leading to intermediate properties between the fully deuterated and non-deuterated forms.
2,3,3,3-Tetradeuteropropyl alcohol: Another deuterated alcohol with a different pattern of deuterium substitution, affecting its chemical and physical properties.
The uniqueness of this compound lies in its specific pattern of deuterium substitution, which provides distinct advantages in scientific research and industrial applications.
Propriétés
IUPAC Name |
2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O/c1-4(2)3-5/h4-5H,3H2,1-2H3/i1D3,2D3,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEKIIBDNHEJCQ-UAVYNJCWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CO)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678662 |
Source


|
| Record name | 2-(~2~H_3_)Methyl(2,3,3,3-~2~H_4_)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219804-53-1 |
Source


|
| Record name | 2-(~2~H_3_)Methyl(2,3,3,3-~2~H_4_)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

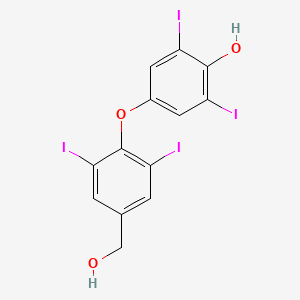

![5-Chloro-1-[2-(2,2,2-trichloroacetyl)-1H-pyrrol-1-yl]-2-pentanone](/img/structure/B1144840.png)

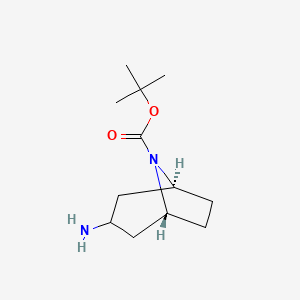
![(4R)-Methyl 4-((3R,5R,6S,10R,13R,17R)-10,13-dimethyl-3,6-bis(tosyloxy)-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1144844.png)
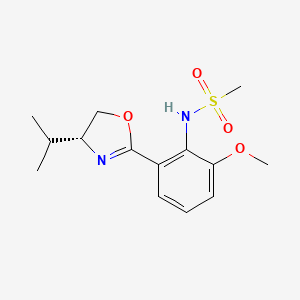
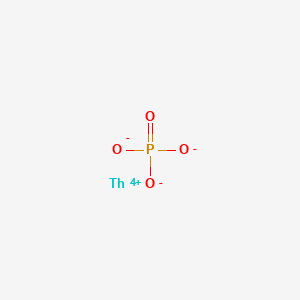
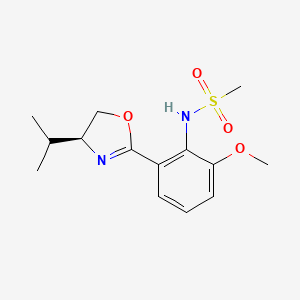
![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-ol](/img/structure/B1144850.png)

![10-[2-(1-methyl-2-piperidinyl)ethyl]-10H-phenothiazine hydrochloride](/img/structure/B1144853.png)
